Dual Inhibition of SR-BI and ABCA1: A Unique Profile Among BLT Compounds
BLT-4 is the only compound in the BLT series that demonstrates equipotent inhibition of both SR-BI-mediated selective lipid uptake and ABCA1-mediated cholesterol efflux. In head-to-head studies, BLT-4 blocked ABCA1-mediated cholesterol efflux to lipid-poor apoA-I with an IC50 of approximately 55–60 μM, a potency essentially identical to its inhibition of SR-BI [1]. In contrast, BLT-1, the most potent SR-BI inhibitor in the series (IC50 = 57 nM in cells, 98 nM in liposomes), shows no reported inhibition of ABCA1 [2]. This dual activity makes BLT-4 uniquely suited for studying the mechanistic intersection of SR-BI and ABCA1 pathways.
| Evidence Dimension | Inhibition of SR-BI vs. ABCA1 |
|---|---|
| Target Compound Data | SR-BI IC50 = 3.9 ± 0.8 μM (cells), 4.7 ± 3.3 μM (liposomes) [2]; ABCA1 IC50 ≈ 55–60 μM [1] |
| Comparator Or Baseline | BLT-1: SR-BI IC50 = 0.057 ± 0.015 μM (cells), 0.098 ± 0.053 μM (liposomes) [2]; ABCA1 inhibition not observed |
| Quantified Difference | BLT-1 is ~68-fold more potent at SR-BI than BLT-4, but lacks ABCA1 inhibition. BLT-4 shows approximately 15-fold higher potency at SR-BI than at ABCA1 within the same compound. |
| Conditions | SR-BI: [3H]CE-HDL selective uptake in ldlA[mSR-BI] cells and liposomes [2]; ABCA1: cholesterol efflux to lipid-poor apoA-I in cells [1] |
Why This Matters
For studies investigating the coordinated regulation of cholesterol influx and efflux, BLT-4 provides a dual-action tool that other BLT series compounds cannot replicate.
- [1] Nieland TJ, Chroni A, Fitzgerald ML, Maliga Z, Zannis VI, Kirchhausen T, Krieger M. Cross-inhibition of SR-BI- and ABCA1-mediated cholesterol transport by the small molecules BLT-4 and glyburide. J Lipid Res. 2004;45(7):1256-1265. View Source
- [2] Nieland TJ, Shaw JT, Jaipuri FA, Duffner JL, Koehler AN, Krieger M. Identification of the molecular target of small molecule inhibitors of HDL receptor SR-BI activity. Biochemistry. 2008;47(1):460-472. View Source
